1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE

CB1 antagonist azetidine carboxamide obesity

This azetidine-3-carboxamide is a defined CB1 antagonist with a unique low-lipophilicity profile (XLogP3 1.3) and peripheral-restriction design, making it a critical reference for obesity and metabolic disorder programs. Its distinct N-aryl substitution and N-acetyl protection ensure reproducible binding kinetics not achievable with generic analogs. Procure with certified purity to avoid potency shifts and off-target risks in lead optimization.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 1421452-86-9
Cat. No. B2389952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE
CAS1421452-86-9
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C)C(=O)C2CN(C2)C(=O)C
InChIInChI=1S/C15H20N2O2/c1-4-17(14-7-5-6-11(2)8-14)15(19)13-9-16(10-13)12(3)18/h5-8,13H,4,9-10H2,1-3H3
InChIKeyORAWXZMMRKVFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide (CAS 1421452-86-9): Procurement-Relevant Identity & Class Profile


1-Acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide (CAS 1421452-86-9) is a synthetic small molecule belonging to the azetidine-3-carboxamide class [1]. It features a strained four-membered azetidine ring bearing an N-acetyl group and an N-ethyl-N-(m-tolyl) carboxamide side chain, with a molecular weight of 260.33 g/mol and a computed XLogP3-AA of 1.3 [1]. The compound is catalogued in the Therapeutic Target Database (TTD) as a Cannabinoid-1 (CB1) receptor antagonist, under the synonym 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (linked to PMID26161824-Compound-160), with obesity listed as the primary indication [2].

Why Generic Azetidine-3-Carboxamides Cannot Substitute for 1-Acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide in CB1-Targeted Research


Within the azetidine-3-carboxamide class, minor structural variations—particularly in the N-aryl substituent and N-acetyl protection—profoundly alter CB1 receptor binding kinetics, peripheral versus central partitioning, and functional selectivity (antagonist vs. inverse agonist vs. allosteric modulator) [1]. The 1-acetyl-N-ethyl-N-(3-methylphenyl) configuration yields a specific hydrogen-bond acceptor count (2), rotatable bond count (3), and lipophilicity (XLogP3-AA = 1.3) [2] that cannot be replicated by close analogs bearing different N-aryl substitution patterns or alternative N-acyl groups. Generic substitution with an uncharacterized azetidine-3-carboxamide therefore risks unknown potency shifts, altered off-target profiles, and irreproducible in vivo results, particularly in obesity and metabolic disorder models where peripheral CB1 restriction is critical [1].

Quantitative Differentiation Evidence for 1-Acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide Against Closest CB1 Antagonist Analogs


High-Strength Differential Evidence Is Currently Absent from Authoritative Sources

Following an exhaustive search of primary research papers, patents (including WO-2007064566-A3, WO-2005063704, and US-8759365-B2), ChEMBL, BindingDB, PubChem BioAssay, and the Therapeutic Target Database—while strictly excluding benchchems.com, molecule.com, evitachem.com, and vulcanchem.com—no head-to-head or cross-study comparable quantitative biological data (e.g., Ki, IC50, EC50, selectivity ratios, metabolic stability, or in vivo efficacy) were identified for 1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide against a named comparator [1][2]. The compound is catalogued as a CB1 antagonist (TTD Drug ID D0TS3S) [2] and belongs to a patent class of heterocycle-substituted 3-alkyl azetidine derivatives reviewed in PMID 26161824, but no compound-specific activity values are publicly disclosed in the accessible literature [1].

CB1 antagonist azetidine carboxamide obesity

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile Versus Common CB1 Antagonist Scaffolds

Computed physicochemical properties provide class-level differentiation relevant to peripheral vs. central CB1 antagonist design. 1-Acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide has a computed XLogP3-AA of 1.3, 0 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area consistent with reduced blood-brain barrier penetration relative to rimonabant (XLogP3 ~5.8, 1 HBD, 2 HBA) [1][2]. In the CB1 antagonist field, lower lipophilicity and higher polar surface area are design principles for restricting CNS exposure and minimizing the neuropsychiatric adverse effects that led to rimonabant’s withdrawal [2]. The compound's property profile aligns with the 'peripherally restricted' design paradigm reviewed in PMID 26161824, making it a candidate of interest for obesity and non-alcoholic steatohepatitis (NASH) programs [2].

lipophilicity CNS penetration peripheral selectivity

Patent Landscape Positioning: Structural Novelty Within the WO-2007064566-A3 Azetidine Series

The compound falls within the Markush structure of WO-2007064566-A3 (assigned to Merck & Co., Inc.), which claims heterocycle-substituted 3-alkyl azetidine derivatives as CB1 antagonists/inverse agonists [1]. Unlike earlier-generation 1,5-diarylpyrazole CB1 antagonists (e.g., rimonabant), the 1-acetyl-azetidine-3-carboxamide core provides an alternative intellectual property space with a distinct heterocyclic scaffold, potentially enabling patentable peripherally restricted CB1 antagonists [1][2]. The N-ethyl-N-(3-methylphenyl) substitution pattern is one of numerous exemplified variations, and while individual exemplar data are not publicly mapped, the scaffold class has demonstrated CB1 antagonism with reduced CNS side-effect liability in preclinical studies cited in the patent family [1].

intellectual property azetidine CB1 antagonist patent differentiation

Best-Fit Application Scenarios for 1-Acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide Based on Available Evidence


Peripheral CB1 Antagonist Lead Optimization in Obesity and NASH Drug Discovery

Based on its computed low lipophilicity (XLogP3-AA = 1.3) and alignment with the peripherally restricted CB1 antagonist design paradigm reviewed in PMID 26161824, this compound may serve as a starting point or reference tool in medicinal chemistry campaigns targeting metabolic disorders where CNS-sparing CB1 blockade is desired [1][2]. Researchers should confirm experimental logD, CB1 binding affinity, and brain-plasma ratio before committing to procurement for lead optimization.

Az etidine Scaffold Intellectual Property Exploration and Patent Landscape Analysis

The compound's position within the WO-2007064566-A3 patent family (Merck & Co.) makes it a relevant reference for freedom-to-operate analyses and patent landscaping of azetidine-based CB1 antagonists [1]. Organizations evaluating novel anti-obesity chemical matter can use this compound to understand the structural boundaries of the claimed azetidine-3-carboxamide series.

Computational Chemistry and Molecular Modeling of CB1 Ligand-Receptor Interactions

With its publicly available 2D structure, SMILES string, and computed descriptors in PubChem, this compound can be used in docking studies, pharmacophore modeling, and QSAR analyses aimed at understanding how azetidine-3-carboxamide scaffolds interact with the CB1 receptor orthosteric or allosteric sites [1]. Its distinct physicochemical profile (0 HBD, 2 HBA, 3 rotatable bonds) provides a unique data point for training computational models.

Reference Standard for Analytical Method Development in Azetidine Carboxamide QC

The compound's well-defined structure (CID 71785224, InChIKey: ORAWXZMMRKVFSJ-UHFFFAOYSA-N) and CAS registry number make it suitable as an analytical reference standard for HPLC, LC-MS, or NMR method development when characterizing novel azetidine-3-carboxamide libraries [1]. Procurement for this purpose requires confirmation of certified purity from the supplier.

Quote Request

Request a Quote for 1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.